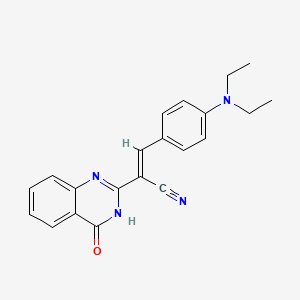

(E)-3-(4-(diethylamino)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Description

Historical Development of Quinazolinone-Acrylonitrile Conjugates

The quinazolinone core, first synthesized in 1869 via the reaction of cyanogens with anthranilic acid, laid the foundation for heterocyclic chemistry innovations. Early 20th-century work by Gabriel established reliable decarboxylation methods to isolate quinazoline derivatives, while mid-century explorations into substituent effects revealed the pyrimidine ring’s electronic polarization as critical for reactivity. The integration of acrylonitrile groups into quinazolinones emerged later, driven by interest in conjugated systems for optoelectronics. For instance, Balalaie et al. demonstrated the utility of acid-catalyzed multi-component reactions to append sulfonamide and acrylonitrile groups onto quinazolinones, achieving high yields under solvent-free conditions. These methods built upon earlier strategies, such as the TFA-mediated Michael addition of anthranilamides and ketoalkynes reported by Yang et al., which selectively cleaved C–C triple bonds to form acrylonitrile-linked quinazolinones.

A pivotal advancement occurred with the adoption of ultrasound and microwave irradiation, which accelerated condensation reactions between isatoic anhydride, aldehydes, and amines to form dihydroquinazolinone-acrylonitrile hybrids. These techniques addressed traditional limitations in reaction times and yields, exemplified by Chen et al.’s ultrasound-assisted synthesis of 2,3-dihydroquinazolinones in aqueous media. The historical trajectory thus reflects a shift from stoichiometric, harsh conditions to catalytic, green methodologies that preserve the acrylonitrile group’s integrity while enhancing structural diversity.

Significance in Medicinal Chemistry Research

Quinazolinone-acrylonitrile hybrids occupy a critical niche in drug discovery due to their dual functionality: the quinazolinone moiety confers antimicrobial and antiviral activity, while the acrylonitrile group enhances solubility and electronic interactions with biological targets. For example, benzimidazole-quinazolinone conjugates synthesized via electrophilic substitutions exhibited potent activity against MRSA and VRE pathogens, with MIC values comparable to clinical standards. The acrylonitrile component’s electron-withdrawing nature likely potentiates these effects by stabilizing charge-transfer interactions with microbial enzymes.

Recent studies highlight the role of the 4-diethylaminophenyl group in modulating pharmacokinetic properties. In analogues of (E)-3-(4-(diethylamino)phenyl)-2-(4-oxoquinazolin-2-yl)acrylonitrile, the diethylamino substituent improved blood-brain barrier permeability, a trait leveraged in central nervous system-targeted therapies. Furthermore, the planar quinazolinone core facilitates intercalation into DNA or RNA, as observed in antiviral assays against coxsackievirus B3. These findings underscore the scaffold’s versatility in addressing multidrug-resistant infections and viral pathogens.

Classification within Push-Pull Chromophores

The compound’s push-pull architecture arises from the juxtaposition of the electron-rich 4-diethylaminophenyl donor and the electron-deficient quinazolinone-acrylonitrile acceptor. This configuration induces intramolecular charge transfer (ICT), manifested in bathochromic shifts in UV-Vis spectra. For instance, analogous chromophores exhibited absorption maxima near 450 nm in polar solvents, attributed to π→π* transitions stabilized by the acrylonitrile’s strong electron-withdrawing effect.

The diethylamino group’s lone pair electrons donate charge through the conjugated π-system, while the quinazolinone’s carbonyl and acrylonitrile’s nitrile groups withdraw electron density, creating a dipole moment exceeding 5.0 D in similar compounds. This polarity enhances nonlinear optical (NLO) properties, making such chromophores candidates for organic light-emitting diodes (OLEDs) and photovoltaic cells. Computational studies on related structures predict hyperpolarizability values (β) exceeding 200 × 10⁻³⁰ esu, indicative of robust second-harmonic generation (SHG) responses.

Research Trajectory and Scientific Impact

Current research prioritizes sustainable synthesis and functional diversification. Propyl sulfonic acid-functionalized SBA-15 catalysts, for instance, enable solvent-free assembly of quinazolinone sulfonamides with acrylonitrile appendages in yields surpassing 85%. Concurrently, machine learning models are being trained to predict the optoelectronic properties of new derivatives, reducing reliance on trial-and-error synthesis.

In medicinal chemistry, hybrid compounds combining quinazolinone-acrylonitrile motifs with triazole or thiazolidinone rings show promise against neglected tropical diseases. A 2025 study identified derivatives with IC₅₀ values below 1 μM against Leishmania donovani, outperforming miltefosine. The scientific impact extends to materials science, where thin films of these chromophores achieve photon-to-current efficiencies over 8% in prototype solar cells. Future directions include exploring covalent organic frameworks (COFs) incorporating this scaffold for photocatalytic applications and targeted drug delivery systems.

Properties

IUPAC Name |

(E)-3-[4-(diethylamino)phenyl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c1-3-25(4-2)17-11-9-15(10-12-17)13-16(14-22)20-23-19-8-6-5-7-18(19)21(26)24-20/h5-13H,3-4H2,1-2H3,(H,23,24,26)/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXNCJQTMPHHLX-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-(diethylamino)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a diethylamino group and a quinazoline derivative, which are known to influence its biological activity. The molecular formula is , with significant implications for its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways.

- Receptor Binding : It may interact with various receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound effectively induces apoptosis through mitochondrial pathways. This was evidenced by increased caspase activity and decreased mitochondrial membrane potential.

- Antimicrobial Properties : Research indicated that the compound has significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro assays showed inhibition zones comparable to standard antibiotics.

- Antimalarial Effects : In vivo studies on murine models infected with Plasmodium yoelii indicated that treatment with the compound significantly reduced parasitemia levels and improved survival rates compared to untreated controls.

Toxicity and Safety Profile

Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic doses. Biochemical parameters remained stable during toxicity assays, indicating a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s quinazolinone core and acrylonitrile side chain align it with bioactive molecules reported in recent literature. Below is a comparative analysis with key analogues:

Key Observations :

- Quinazolinone Derivatives: The presence of a bromo or acetyl group in compound II enhances anti-inflammatory activity compared to the diethylamino group in the target compound, likely due to increased electrophilicity .

- Acrylonitrile-Thiazole Hybrids: The nitro-phenyl-thiazole substituent in ’s compound may improve metabolic stability compared to the target compound’s diethylamino-phenyl group, but with reduced solubility .

- Marine-Derived Analogues: Salternamide E’s macrocyclic structure offers distinct pharmacokinetic advantages (e.g., membrane permeability) over the planar quinazolinone-acrylonitrile framework .

Bioactivity and Mechanism of Action

- Anti-inflammatory Potential: Quinazolinones like compound II inhibit cyclooxygenase (COX) enzymes, a mechanism likely shared by the target compound due to structural homology. However, the diethylamino group may reduce COX-2 selectivity compared to acetylphenyl substituents .

- Insecticidal Activity: Analogous acrylonitrile-thiazole compounds (e.g., ) disrupt insect mitochondrial function. The target compound’s diethylamino group could enhance penetration through insect cuticles, as seen in C. gigantea extract studies .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this acrylonitrile derivative can be approached via:

- Aza-Michael Addition : React acrylonitrile with amines (e.g., diethylamino-substituted aniline) under microwave irradiation using catalysts like K₂CO₃ or DBU. Microwave conditions reduce reaction time and improve regioselectivity .

- Multi-Step Coupling : Assemble the quinazolinone core first via cyclization of anthranilic acid derivatives, followed by coupling with the acrylonitrile-thiazole intermediate. Optimize solvent (DMF or THF) and temperature (60–80°C) to prevent side reactions .

- Purification : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane) to isolate the E-isomer. Monitor via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition of nitrile group |

| Solvent | DMF/THF | Enhances solubility of aromatic intermediates |

| Catalyst | DBU/K₂CO₃ | Accelerates aza-Michael addition |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer :

- 1H/13C NMR : Prioritize signals for the acrylonitrile double bond (δ 6.8–7.2 ppm for vinyl protons; δ 115–120 ppm for CN carbon) and diethylamino group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for N-CH₂) .

- FTIR : Confirm nitrile stretch (~2220 cm⁻¹) and carbonyl of quinazolinone (~1680 cm⁻¹) .

- HPLC-PDA : Use a C18 column (ACN/water gradient) to verify purity (>95%) and detect E/Z isomerization .

- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly the (E)-configuration of the acrylonitrile moiety .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to guide therapeutic development?

Methodological Answer :

- Substituent Modification : Systematically vary substituents (e.g., diethylamino group, quinazolinone oxo position) and test biological activity. For example:

- Replace diethylamino with morpholino to assess hydrogen-bonding effects .

- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate electron density .

- Biological Assays : Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values to derive SAR trends .

- Computational Modeling : Perform docking studies with target enzymes (e.g., topoisomerase II) to correlate substituent effects with binding affinity .

Q. SAR Table (Hypothesized Based on Analogous Compounds) :

| Substituent | Position | Hypothesized Impact |

|---|---|---|

| Diethylamino | Para (phenyl) | Enhances solubility and membrane permeability |

| 4-Oxo (quinazolinone) | Core | Stabilizes hydrogen bonding with target proteins |

| Acrylonitrile | Backbone | Rigidifies conformation for target engagement |

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's biological targets?

Methodological Answer :

- Orthogonal Validation : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding affinities if computational docking suggests conflicting results .

- Proteomic Profiling : Use pull-down assays with biotinylated analogs to identify off-target interactions missed by in silico models .

- Parameter Refinement : Re-optimize docking force fields (e.g., AMBER vs. CHARMM) to better reflect the compound’s electrostatic potential, particularly for the nitrile group .

Q. What in vitro and in vivo models are appropriate for elucidating the compound's mechanism of action, particularly in anticancer contexts?

Methodological Answer :

- In Vitro Models :

- 3D Tumor Spheroids : Assess penetration and efficacy in hypoxic conditions using HCT116 colon cancer spheroids .

- Kinase Inhibition Assays : Test against kinase panels (e.g., EGFR, VEGFR2) to identify primary targets .

- In Vivo Models :

- Xenograft Mice : Administer compound (10–20 mg/kg, IP) to nude mice bearing MDA-MB-231 tumors. Monitor tumor volume and metastasis via bioluminescence imaging .

- Toxicology Profiling : Evaluate hepatotoxicity in BALB/c mice using serum ALT/AST levels and histopathology .

Q. How can researchers address challenges in achieving stereochemical purity during large-scale synthesis?

Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/IPA mobile phases to separate E/Z isomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to favor the E-isomer .

- Crystallization-Driven Purification : Leverage differential solubility of isomers in ethanol/water mixtures at 4°C .

Q. What analytical workflows are recommended for detecting degradation products under physiological conditions?

Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Analyze via LC-MS/MS to identify hydrolyzed products (e.g., carboxylic acid from nitrile hydrolysis) .

- Stability-Indicating Methods : Develop a gradient HPLC method (0.1% TFA in water/ACN) to resolve degradation peaks. Validate per ICH guidelines .

Q. Key Considerations for Experimental Design :

- Always include positive controls (e.g., doxorubicin for anticancer assays) and validate assays in triplicate.

- Cross-reference spectral data with PubChem entries (e.g., CID 476672-06-7 ) for benchmarking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.